molecular formula C13H13N3O5 B13233255 Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13233255
M. Wt: 291.26 g/mol
InChI Key: NZGGGESEZMIHDQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring and resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with difluoro substitution.

    Methyl 2-chloro-2-(4-nitrophenyl)acetate: Similar structure but with chloro substitution.

Uniqueness

Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the nitrophenyl group and the pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O5/c1-2-21-12(17)7-9-8-14-15(13(9)18)10-5-3-4-6-11(10)16(19)20/h3-6,8,14H,2,7H2,1H3

InChI Key

NZGGGESEZMIHDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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